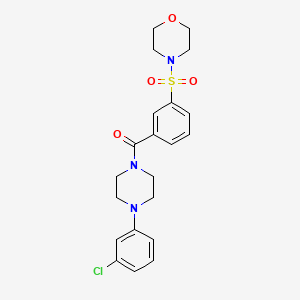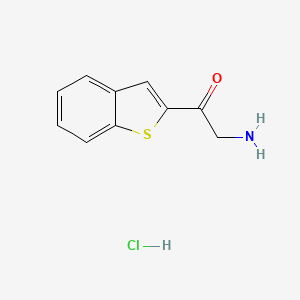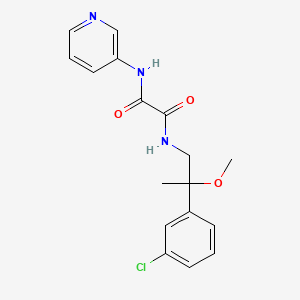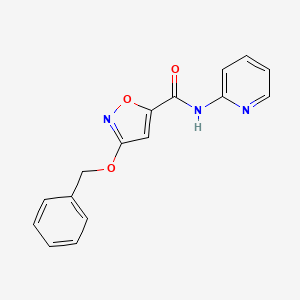![molecular formula C21H25N5O3S B2842747 N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide CAS No. 2094653-65-1](/img/structure/B2842747.png)
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclopentyl group, an imidazole ring, and a sulfonylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclopentyl intermediate, followed by the introduction of the imidazole ring and the sulfonylbenzamide group. Common reagents used in these reactions include cyclopentanone, cyanide sources, imidazole derivatives, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.
化学反応の分析
Types of Reactions
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
科学的研究の応用
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coordination complexes, with unique properties.
作用機序
The mechanism of action of N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the imidazole ring may interact with metal ions in enzyme active sites, while the sulfonylbenzamide group can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide: Unique due to its specific combination of functional groups.
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}phenylamide: Similar structure but with a phenylamide group instead of benzamide.
N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}pyridine: Contains a pyridine ring instead of benzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c22-15-21(8-1-2-9-21)25-20(27)17-4-3-5-18(14-17)30(28,29)26-12-6-16(7-13-26)19-23-10-11-24-19/h3-5,10-11,14,16H,1-2,6-9,12-13H2,(H,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEXWSQCBAHTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
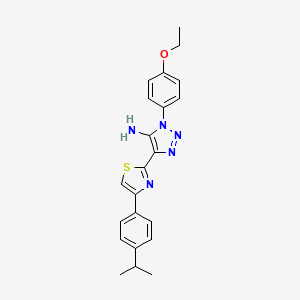
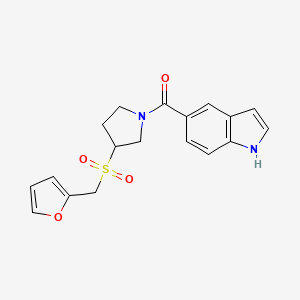
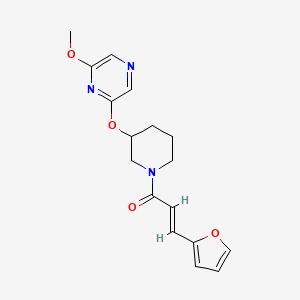
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
![N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2842675.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)
